1-Morpholin-4-yl-[2,6]naphthyridine
Description
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(2,6-naphthyridin-1-yl)morpholine |
InChI |
InChI=1S/C12H13N3O/c1-4-14-12(15-5-7-16-8-6-15)11-2-3-13-9-10(1)11/h1-4,9H,5-8H2 |
InChI Key |
QRVZUNZYNHUUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives exhibit distinct biological profiles compared to 2,6-naphthyridine analogs. While 2,6-naphthyridine derivatives are prominent in kinase inhibition (e.g., FGFR4, PKD), 1,8-naphthyridines are frequently explored for antimicrobial activity. In contrast, 2,6-naphthyridine-based compounds demonstrate nanomolar inhibitory activity in kinase targets, highlighting their superior potency in cancer therapy .
1,6-Naphthyridine and Phenyl-Substituted Analogs
Replacing the 2,6-naphthyridine core with 1,6-naphthyridine or phenyl groups significantly reduces biological activity. For example, in CK2α inhibition, compound 27e (1,6-naphthyridine) and 27h (phenyl) showed 1,000- and 2,000-fold decreases in potency, respectively, compared to the 2,6-naphthyridine-containing compound 12 (IC₅₀ = 0.5 nM) . This underscores the critical role of the 2,6-naphthyridine scaffold in maintaining optimal binding interactions with kinase active sites.
Substituent-Dependent Activity
Morpholinyl vs. Bipyridyl Substituents
The morpholinyl group in 1-Morpholin-4-yl-[2,6]naphthyridine contrasts with amidobipyridyl substituents in derivatives like BPKDi, a selective PKD inhibitor. While BPKDi improved selectivity over earlier 2,6-naphthyridine inhibitors (e.g., 1b and 1c), its synthesis complexity and off-target effects remain challenges .
Halogen and Methyl Substituents
Substituent position profoundly influences activity. For instance, 4-methyl-2,6-naphthyridine derivatives exhibit altered NMR profiles and hydrogenation reactivity compared to unsubstituted analogs, suggesting steric and electronic effects on molecular interactions . Similarly, halogen substitution in 1,8-naphthyridines modulates antimicrobial activity, but this trend is less pronounced in 2,6-naphthyridines, where kinase binding dominates .
Kinase Inhibition
2,6-Naphthyridine derivatives excel in kinase inhibition. Compound 12 (2,6-naphthyridine) inhibits CK2α at 0.5 nM, while structural analogs with altered substituents or core isomers lose potency . Similarly, 2,6-naphthyridine-based FGFR4 inhibitors show nanomolar IC₅₀ values in HCC models, outperforming non-naphthyridine scaffolds .
Antimicrobial Activity
1,8-Naphthyridines dominate this area but require optimization for clinical use.
Key Research Findings and Data Tables
Table 1: Inhibitory Activity of Naphthyridine Derivatives Against Kinases
Table 2: Antimicrobial Activity of Naphthyridine Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Morpholin-4-yl-[2,6]naphthyridine, and how do reaction conditions influence yield?
- Methodology : The synthesis of morpholine-substituted naphthyridines typically involves nucleophilic substitution or cross-coupling reactions. For example, morpholine derivatives can be introduced via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis. Reaction parameters such as temperature (80–120°C), solvent (e.g., DMF or THF), and catalyst loading (1–5 mol%) significantly affect yield and purity .
- Data Consideration : A study on 2,6-dimethyl-4-(pyridin-4-yl)morpholine hydrochloride (a structural analog) reported a 68% yield using Pd(OAc)₂/Xantphos catalysis in toluene at 100°C .
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : The morpholine ring protons appear as a multiplet at δ 3.5–3.8 ppm, while aromatic naphthyridine protons resonate between δ 7.5–9.0 ppm. Carbon signals for the morpholine oxygen are typically near δ 65–70 ppm .
- HRMS : Exact mass calculations (e.g., C₁₁H₁₄N₄O) should match theoretical values within 5 ppm error .
- Validation : Crystallographic data for a related compound, 2-(morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, confirmed bond angles and planarity via X-ray diffraction (CCDC deposition: 864320) .
Q. What purification strategies are effective for isolating this compound from reaction by-products?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to separate polar impurities.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for removing unreacted morpholine derivatives .
- Data Contradiction : Impurity profiling of similar compounds identified phosphonic acid by-products requiring ion-exchange chromatography for removal, suggesting variability in purification needs based on synthetic routes .
Advanced Research Questions
Q. How do substituent positions on the naphthyridine core influence electronic properties and bioactivity?
- Methodology :
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps and charge distribution. For example, 4-methyl-2,6-naphthyridine (natural analog) shows a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .
- Experimental Validation : UV-Vis spectroscopy (λmax ~270 nm for naphthyridines) and cyclic voltammetry (redox potentials) correlate with substituent electron-withdrawing/donating effects .
Q. What analytical techniques are critical for detecting and quantifying trace impurities in this compound batches?
- Methodology :
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water for impurity profiling. Limit of detection (LOD) for phosphonic acid by-products is ~0.05% .
- NMR Spiking : Add authentic standards of suspected impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to confirm retention times .
Q. Can X-ray crystallography resolve conformational flexibility in this compound derivatives?
- Case Study : A crystallographic analysis of 2-(morpholin-4-yl)-6-(pyrrolyl)pyridine revealed a dihedral angle of 12.5° between the morpholine and pyridine rings, indicating slight non-planarity due to steric hindrance .
- Implications : Such data inform molecular docking studies by constraining torsional angles in ligand-receptor modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
